6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-9(14)11-7-10-8/h6-7H,2-5H2,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMUUQNKBATSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the reaction of 4-methylpiperazine with a suitable pyrimidinone precursor. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the dihydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyrimidinone moiety to a more saturated form.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Anticancer Activity
Research indicates that 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly those expressing receptor tyrosine kinases. For instance, a study demonstrated that derivatives of this compound could selectively target RET-positive non-small cell lung cancer cells, showcasing its potential as a targeted therapeutic agent against certain cancer types .
Antimicrobial Properties
The compound has also shown significant antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin. This suggests its potential utility in developing new antimicrobial agents .
Case Study 1: Targeting RET Kinase
A notable study focused on the efficacy of this compound in targeting the RET kinase pathway in thyroid carcinoma and non-small cell lung cancer. The results indicated strong inhibitory effects on both wild-type and mutant forms of RET, leading to reduced tumor growth in xenograft models. This research highlights the compound's potential as a lead for developing RET inhibitors .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its viability as a new class of antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Structure Variations
The dihydropyrimidinone core distinguishes 6-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one from analogs with alternative heterocyclic backbones:
Piperazine substituents at the 6-position (vs. 7- or 8-positions in other cores) may optimize steric interactions with target proteins .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 4-methylpiperazine group enhances water solubility via basic amine protonation, a feature shared with AZD1775 .
- Metabolic Stability : Piperazine rings are susceptible to CYP450 oxidation; methyl or ethyl substituents (e.g., 4-methyl in the target compound) may slow degradation compared to unsubstituted piperazines .
Biological Activity
6-(4-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a piperazine ring and a dihydropyrimidinone moiety, which contribute to its unique pharmacological properties. Research has indicated that this compound may exhibit various biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 194.23 g/mol
- IUPAC Name : 4-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
- InChI Key : AHPJSSNVWUUNST-UHFFFAOYSA-N
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
Anticancer Activity
Research has demonstrated that derivatives of dihydropyrimidinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Studies have shown that compounds similar to this compound can inhibit cell growth in human gastric cancer cell lines with IC₅₀ values ranging from 0.5 to 1.0 µg/mL .
| Compound | Cell Line Tested | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | SGC-7901 | 0.61 ± 0.19 |
| Similar Compound | A549 | 0.51 ± 0.13 |
| Similar Compound | HepG2 | 1.07 ± 0.22 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, indicating potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the piperazine ring or the pyrimidine moiety can significantly influence its potency and selectivity towards different biological targets .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound is synthesized through cyclization reactions involving appropriate precursors under controlled conditions, often using acid or base catalysis .
- Biological Evaluation : In vitro studies have shown that modifications to the piperazine ring can enhance the anticancer efficacy of the compound against specific cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with key residues in target proteins involved in cancer progression .
Q & A
Q. What computational approaches predict thermal decomposition pathways during storage or processing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
